5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol
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Overview
Description
Triazole derivatives, including compounds structurally related to 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, are of significant interest in organic and medicinal chemistry due to their diverse biological activities and chemical properties. These compounds have been synthesized through various methods and their structure-activity relationships extensively studied.
Synthesis Analysis
The synthesis of triazole derivatives often involves cyclization reactions, condensation with various aldehydes, and modifications of the triazole ring. For example, Singh and Kandel (2013) described the synthesis of a basic triazole nucleus by cyclization of potassium dithiocarbazinate with hydrazine hydrate, followed by condensation to form Schiff bases (Singh & Kandel, 2013).
Scientific Research Applications
Antimicrobial and Antifungal Activity
- A key application of derivatives of 1,2,4-triazole, such as 5-(4-Bromo-phenyl)-4H-[1,2,4]triazole-3-thiol, is in antimicrobial and antifungal research. These compounds have been found to exhibit significant antimicrobial and antifungal effects, making them promising candidates for developing new pharmacological agents. For example, 3-(2-bromophenyl)-5-(alkylthio)-4-phenyl-4H-1,2,4-triazoles synthesized using 5-(2-bromophenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol as a starting substance showed notable antimicrobial and antifungal activity. The most active compound among these was identified as 3-(2-bromophenyl)-5-(decylthio)-4-phenyl-4H-1,2,4-triazole, highlighting the potential of these derivatives in medical research (Safonov & Panasenko, 2022).
Corrosion Inhibition
- Another significant application of 1,2,4-triazole derivatives is in the field of corrosion inhibition. Studies have shown that compounds like 4-Phenyl-5-undecyl-4H-[1,2,4] triazole-3-thiol demonstrate effective corrosion inhibition in various acidic environments, such as hydrochloric and sulfuric acid. These compounds act as mixed-type inhibitors, blocking active sites on metal surfaces, which is crucial in protecting metals like mild steel from corrosion. This application is vital in industries where metal preservation is essential (Quraishi & Jamal, 2002).
Anti-Inflammatory Activity
- Derivatives of 1,2,4-triazole, including those similar to this compound, have been synthesized and evaluated for their anti-inflammatory properties. Research has indicated that these compounds exhibit significant anti-inflammatory activity, highlighting their potential use in developing new anti-inflammatory drugs. The ability of these compounds to modulate inflammatory responses could have broad implications in medical treatments (Labanauskas et al., 2004).
Future Directions
The global spread of drug resistance in bacteria requires new potent and safe antimicrobial agents . Compounds containing the 1,2,4-triazole ring in their structure have proven significant antibacterial activity . Therefore, further investigations on this scaffold to harness its optimum antibacterial potential could be a promising future direction .
Mechanism of Action
Target of Action
Compounds containing the 1,2,4-triazole ring in their structure are known to exhibit multidirectional biological activity . They have been associated with diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
The ability of hydrogen bond accepting and donating characteristics makes this core a much précised pharmacophore with a bioactive profile, as it can make specific interactions with different target receptors .
Biochemical Pathways
1,2,4-triazoles have been associated with a wide range of applications as synthetic intermediates and promising pharmaceuticals .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines .
Result of Action
Compounds containing a triazole structure have been proven to have significant antibacterial activity .
Action Environment
It’s worth noting that the efficacy of similar compounds can be influenced by various factors, including ph, temperature, and the presence of other substances .
properties
IUPAC Name |
5-(4-bromophenyl)-1,2-dihydro-1,2,4-triazole-3-thione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3S/c9-6-3-1-5(2-4-6)7-10-8(13)12-11-7/h1-4H,(H2,10,11,12,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XWHAVZKPVJXNCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=S)NN2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10357416 |
Source
|
Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
39631-33-9 |
Source
|
Record name | 5-(4-Bromophenyl)-1,2-dihydro-3H-1,2,4-triazole-3-thione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10357416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(4-BROMOPHENYL)-2,4-DIHYDRO-3H-1,2,4-TRIAZOLE-3-THIONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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